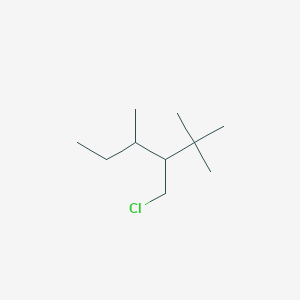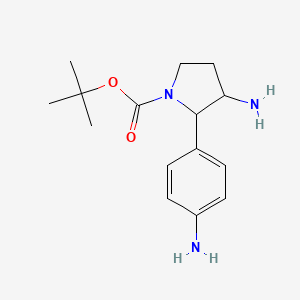
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Reactants: LiHMDS (1.6 g, 9.6 mmol), toluene (20 mL), Pd2(dba)3.CHCl3 (50 mg, 0.05 mmol), P(tBu)3.HBF4 (40 mg, 0.14 mmol), 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (1.5 g, 4.6 mmol).
Procedure: The reactants are added to a 100 mL round bottom flask. After degassing, the mixture is stirred at room temperature overnight. The reaction mixture is then diluted with ether and poured into dilute HCl (aq). The ether layer is discarded, the aqueous layer is basified with NH4OH, and extracted with EtOAc.
化学反应分析
Types of Reactions
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Hydrogenation using Pd/C in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield fully saturated compounds .
科学研究应用
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
作用机制
The mechanism of action of tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect biological pathways and processes, making it useful in research focused on enzyme inhibition and protein interactions.
相似化合物的比较
Similar Compounds
- tert-Butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which includes both an amino group and a tert-butyl ester group. This combination allows for unique interactions with biological targets and makes it a valuable compound for research in various fields.
属性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,16-17H2,1-3H3 |
InChI 键 |
XKHYYWUOAASORQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


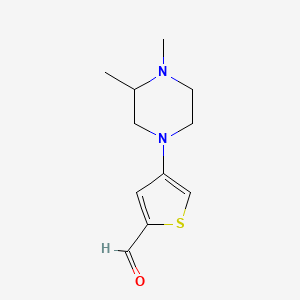
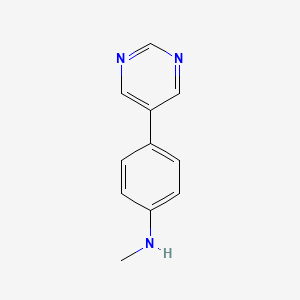
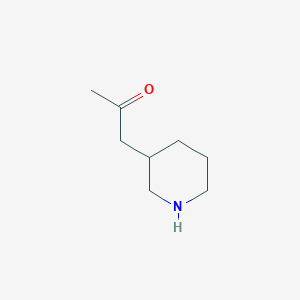
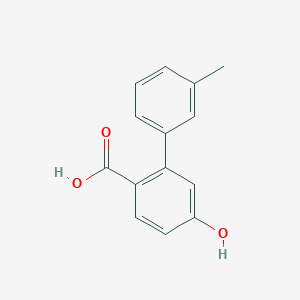
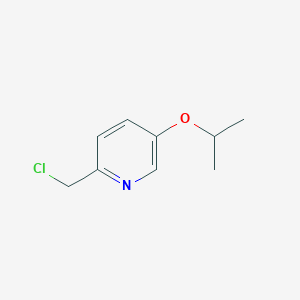
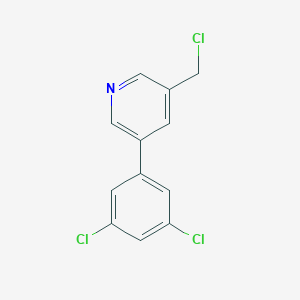

![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
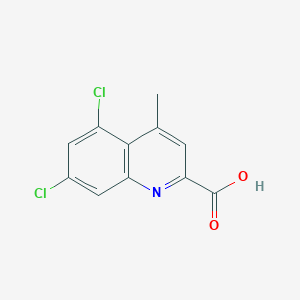
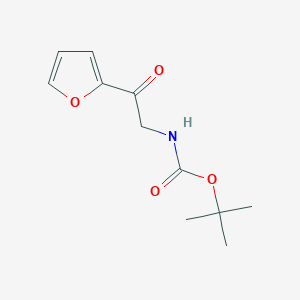
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

